molecular formula C17H18ClNO4S B2765404 2-Chloro-5-[(4-phenylbutan-2-yl)sulfamoyl]benzoic acid CAS No. 794570-17-5

2-Chloro-5-[(4-phenylbutan-2-yl)sulfamoyl]benzoic acid

Cat. No.: B2765404
CAS No.: 794570-17-5
M. Wt: 367.84
InChI Key: SSRBOENWLAHUDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-[(4-phenylbutan-2-yl)sulfamoyl]benzoic acid is a complex organic compound with the molecular formula C17H18ClNO4S. This compound is known for its unique chemical structure, which includes a chloro-substituted benzoic acid core and a sulfamoyl group attached to a phenylbutan-2-yl side chain. It has a molecular weight of 367.85 g/mol and is often used in various scientific research applications due to its diverse chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[(4-phenylbutan-2-yl)sulfamoyl]benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid core One common method involves the chlorination of benzoic acid to introduce the chloro group at the 2-positionThe final step involves the attachment of the phenylbutan-2-yl side chain through a nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[(4-phenylbutan-2-yl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-5-[(4-phenylbutan-2-yl)sulfamoyl]benzoic acid is utilized in a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-[(4-phenylbutan-2-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfamoyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the chloro and phenylbutan-2-yl groups contribute to the compound’s overall hydrophobicity, affecting its ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-[(4-phenylbutan-2-yl)sulfamoyl]benzoic acid is unique due to the presence of both the chloro and phenylbutan-2-yl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-5-(4-phenylbutan-2-ylsulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4S/c1-12(7-8-13-5-3-2-4-6-13)19-24(22,23)14-9-10-16(18)15(11-14)17(20)21/h2-6,9-12,19H,7-8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRBOENWLAHUDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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